molecular formula C17H15ClO4S B14537634 2H-1-Benzopyran, 6-chloro-4-[[(4-methoxyphenyl)sulfonyl]methyl]- CAS No. 62384-82-1

2H-1-Benzopyran, 6-chloro-4-[[(4-methoxyphenyl)sulfonyl]methyl]-

Cat. No.: B14537634
CAS No.: 62384-82-1
M. Wt: 350.8 g/mol
InChI Key: HJCFXKHCCKYAPF-UHFFFAOYSA-N
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Description

2H-1-Benzopyran, 6-chloro-4-[[(4-methoxyphenyl)sulfonyl]methyl]- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring to a heterocyclic pyran ring. This particular compound is characterized by the presence of a chloro group at the 6th position and a methoxyphenylsulfonylmethyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran, 6-chloro-4-[[(4-methoxyphenyl)sulfonyl]methyl]- typically involves multi-step organic reactions. The starting materials often include benzopyran derivatives, which undergo chlorination and sulfonylation reactions. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran, 6-chloro-4-[[(4-methoxyphenyl)sulfonyl]methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzopyran compounds.

Scientific Research Applications

2H-1-Benzopyran, 6-chloro-4-[[(4-methoxyphenyl)sulfonyl]methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 6-chloro-4-[[(4-methoxyphenyl)sulfonyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran: The parent compound without the chloro and sulfonyl groups.

    6-Chloro-2H-1-Benzopyran: A similar compound with only the chloro group.

    4-[[(4-Methoxyphenyl)sulfonyl]methyl]-2H-1-Benzopyran: A compound with the sulfonyl group but without the chloro group.

Uniqueness

2H-1-Benzopyran, 6-chloro-4-[[(4-methoxyphenyl)sulfonyl]methyl]- is unique due to the presence of both the chloro and sulfonyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzopyran derivatives.

Properties

CAS No.

62384-82-1

Molecular Formula

C17H15ClO4S

Molecular Weight

350.8 g/mol

IUPAC Name

6-chloro-4-[(4-methoxyphenyl)sulfonylmethyl]-2H-chromene

InChI

InChI=1S/C17H15ClO4S/c1-21-14-3-5-15(6-4-14)23(19,20)11-12-8-9-22-17-7-2-13(18)10-16(12)17/h2-8,10H,9,11H2,1H3

InChI Key

HJCFXKHCCKYAPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=CCOC3=C2C=C(C=C3)Cl

Origin of Product

United States

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